2-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]pentanamide
Overview
Description
2-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]pentanamide is an organic compound with a complex structure that includes a morpholine ring, a sulfonyl group, and a pentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]pentanamide typically involves multiple steps, starting with the preparation of the morpholine ring. One common method involves the reaction of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . The sulfonyl group can be introduced through sulfonation reactions using reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]pentanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]pentanamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The morpholine ring can enhance the compound’s binding affinity to its targets, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
N-methylmorpholine: A simpler compound with a morpholine ring and a methyl group, used as a base catalyst in organic synthesis.
Morpholine: A basic compound with a morpholine ring, used in various industrial applications.
5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides: Compounds with similar sulfonyl and morpholine groups, used in medicinal chemistry.
Uniqueness
2-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
2-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]pentanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, anti-inflammatory, and COX inhibitory properties based on diverse research findings.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In particular, studies have shown its effectiveness against various strains of bacteria, including MRSA, E. coli, and K. pneumoniae.
Table 1: Antimicrobial Activity of the Compound
Microbe | Inhibition (%) |
---|---|
MRSA | 85.76 - 97.76 |
E. coli | 85.76 - 97.76 |
K. pneumoniae | 85.76 - 97.76 |
P. aeruginosa | 85.76 - 97.76 |
A. baumannii | 43.29 - 66.69 |
These results demonstrate the compound's potential as a potent antibacterial agent, particularly against Gram-positive and some Gram-negative bacteria .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects, particularly through its action as a COX inhibitor. It has shown selectivity towards COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Table 2: COX Inhibition Data
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
---|---|---|---|
Celecoxib | 14.80 | 0.05 | 296 |
Indomethacin | 0.039 | 0.49 | 0.079 |
Compound | 10.32 | 0.11 | 93.81 |
The selectivity index (SI) indicates that the compound is significantly more selective for COX-2 than traditional NSAIDs like indomethacin .
Case Studies and Research Findings
Several studies have highlighted the biological activities of similar compounds and their derivatives, providing insights into structure-activity relationships (SAR) that can inform future drug design.
- Study on Indole Derivatives : A related study synthesized various indole derivatives and assessed their antimicrobial and anti-inflammatory activities, revealing that modifications to the sulfonamide group could enhance efficacy against specific bacterial strains .
- High-throughput Screening for Inhibitors : High-throughput screening approaches have been employed to identify small molecule inhibitors targeting specific pathways, including those related to inflammation and microbial resistance .
- Metabolism-guided Drug Design : Research into metabolism-guided drug design emphasizes the importance of understanding how structural modifications impact both biological activity and metabolic stability, which is relevant for optimizing compounds like this compound .
Properties
IUPAC Name |
2-methyl-N-(4-morpholin-4-ylsulfonylphenyl)pentanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-3-4-13(2)16(19)17-14-5-7-15(8-6-14)23(20,21)18-9-11-22-12-10-18/h5-8,13H,3-4,9-12H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQVMVGEQAMJLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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